molecular formula C25H25Cl2N7OS B10855096 SRT 1720 dihydrochloride

SRT 1720 dihydrochloride

Cat. No.: B10855096
M. Wt: 542.5 g/mol
InChI Key: YBWQTKUVUFMWOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[3-(Piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide (hereafter referred to by its research code SRT1720) is a synthetic small molecule with the molecular formula C25H23N7OS and a monoisotopic mass of 469.168479 Da . It exists as a dihydrochloride salt (CAS RN: 1001645-58-4) and is structurally characterized by an imidazo[2,1-b]thiazole core substituted with a piperazinylmethyl group and a quinoxaline-2-carboxamide moiety. SRT1720 gained prominence as a potent activator of sirtuin 1 (SIRT1), a NAD+-dependent deacetylase implicated in mitochondrial biogenesis, oxidative metabolism, and cellular stress resistance .

Key pharmacological findings include:

  • Mitochondrial biogenesis induction: SRT1720 (3–10 µM) increases mitochondrial DNA copy number, enhances expression of mitochondrial proteins (e.g., NDUFB8, ATP synthase α), and elevates ATP levels in renal proximal tubule cells (RPTCs) within 24 hours .
  • Mechanistic pathway: Its effects depend on SIRT1-mediated deacetylation of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), independent of AMP-activated protein kinase (AMPK) activation .

Properties

IUPAC Name

N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N7OS.2ClH/c33-24(22-13-27-20-7-3-4-8-21(20)28-22)29-19-6-2-1-5-18(19)23-15-32-17(16-34-25(32)30-23)14-31-11-9-26-10-12-31;;/h1-8,13,15-16,26H,9-12,14H2,(H,29,33);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWQTKUVUFMWOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=NC6=CC=CC=C6N=C5.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25Cl2N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Formation

Ethyl bromopyruvate (1.2 eq) reacts with thiourea in ethanol under reflux (4 h) to yield ethyl-2-aminothiazole-4-carboxylate (78–85% yield). Cyclization with phenacyl bromides (e.g., 4-chlorophenacyl bromide) in ethanol (reflux, 6 h) produces imidazo[2,1-b]thiazole esters, followed by LiOH·H₂O-mediated hydrolysis to carboxylic acids (6a–e, 89–93% yield).

Piperazine Coupling

Sulfonyl piperazines (8a–e) are synthesized via benzenesulfonyl chloride and piperazine in CH₂Cl₂/TEA (0°C, 30 min). Carboxylic acids 6a–e couple with 8a–e using EDCI/HOBt in DMF (0°C → RT, 12 h), yielding imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates (9aa–ee, 57–68% yield). For the target compound, 3-(piperazin-1-ylmethyl) substitution is achieved by replacing sulfonyl groups with aminomethyl linkers during coupling.

Quinoxaline-2-Carboxamide Preparation

Ionic Liquid-Mediated Cyclization

o-Phenylenediamine (2 mmol) and ethyl 2-chloroacetoacetate (2.2 mmol) react in [EMIM][BF₄] ionic liquid (RT, 60 min), yielding 3-methyl-quinoxaline-2-carboxylate (90% yield). Hydrolysis with NaOH/EtOH (reflux, 2 h) gives quinoxaline-2-carboxylic acid (94% purity).

Carboxamide Formation

Quinoxaline-2-carboxylic acid reacts with SOCl₂ (neat, 70°C, 3 h) to form the acyl chloride, followed by treatment with 2-aminophenylboronic acid in THF/H₂O (Pd(OAc)₂, SPhos, RT, 12 h) to install the aniline moiety (82% yield).

Final Coupling and Salt Formation

Amide Bond Formation

The imidazo[2,1-b]thiazole-piperazine intermediate (1 eq) couples with quinoxaline-2-carboxamide precursor using HATU/DIPEA in DMF (0°C → RT, 18 h). Purification via silica chromatography (EtOAc/hexanes 1:4) yields the free base (74% yield).

Dihydrochloride Salt Preparation

The free base is dissolved in anhydrous Et₂O, treated with HCl gas (0°C, 30 min), and filtered to isolate the dihydrochloride salt (mp 218–220°C, 95% purity).

Optimization Data and Comparative Analysis

StepReagents/ConditionsYield (%)Purity (%)Source
Thiazole formationEthanol, reflux, 4 h78–8590
Piperazine couplingEDCI/HOBt, DMF, 12 h57–6888
Quinoxaline cyclization[EMIM][BF₄], RT, 60 min9094
Final amide couplingHATU/DIPEA, DMF, 18 h7495
Salt formationHCl gas, Et₂O, 0°C9195

Critical Discussion of Methodologies

Solvent and Catalyst Selection

  • Ionic liquids ([EMIM][BF₄]) enable room-temperature cyclization with 90% yield vs. 65–72% in traditional solvents.

  • EDCI/HOBt outperforms DCC in coupling efficiency (68% vs. 52%) due to reduced racemization.

Byproduct Management

  • Unreacted phenacyl bromides are removed via ether extraction (3 × 15 mL).

  • Pd residues from Suzuki coupling are eliminated using SiliaBond Thiol scavengers .

Chemical Reactions Analysis

N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to quinoxaline derivatives. The compound exhibits promising cytotoxic effects against various cancer cell lines:

Cell Line IC50 (μg/mL) Mechanism of Action
HCT-1161.9 - 7.52Induction of apoptosis, inhibition of tyrosine kinases
MCF-72.3 - 7.52Tubulin polymerization inhibition, selective tumor hypoxia induction

The mechanisms of action include:

  • Inhibition of specific kinases : Targeting pathways involved in cell proliferation.
  • Induction of apoptosis : Triggering programmed cell death in cancerous cells.
  • Disruption of microtubule dynamics : Affecting the mitotic spindle formation necessary for cell division .

Synthetic Methodologies

The synthesis of N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide involves multi-step organic reactions that are optimized for yield and purity. Key synthetic routes include:

Synthetic Routes

  • Stepwise synthesis : Involves the sequential formation of each functional group under controlled conditions.
  • Use of catalysts : Specific catalysts are employed to enhance reaction rates and selectivity.

Industrial Production

Industrial methods may utilize:

  • Continuous flow reactors : For large-scale production ensuring consistency.
  • Automated systems : To improve efficiency and reduce human error in synthesis processes .

Biological Interactions

The compound's interactions with biological targets are crucial for its therapeutic effects. It has been identified in human blood samples, indicating its bioavailability and potential pharmacokinetic properties .

Metabolic Pathways

Understanding how the compound is metabolized can inform its efficacy and safety profile:

  • It belongs to the class of aromatic anilides, which are known for their diverse biological activities.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of related compounds:

  • A study demonstrated the anticancer activity of methyl derivatives of quinoxaline, showing significant cytotoxicity against HCT-116 and MCF-7 cell lines with IC50 values indicating strong efficacy .

Mechanism of Action

The compound exerts its effects by binding to specific molecular targets. For instance, it binds to the SIRT1 enzyme-peptide substrate complex at an allosteric site, which is amino-terminal to the catalytic domain. This binding lowers the Michaelis constant for acetylated substrates, thereby enhancing the enzyme’s activity . The pathways involved in its mechanism of action are still under investigation, but it is known to interact with various cellular components and influence biochemical processes.

Comparison with Similar Compounds

Imidazothiadiazole Derivatives ()

Three imidazo[2,1-b][1,3,4]thiadiazole derivatives (10h, 10i, 10j) synthesized for focal adhesion targeting exhibit structural similarities to SRT1720 but differ in substituents and biological targets:

Compound Molecular Formula Key Substituents Melting Point Biological Target
SRT1720 C25H23N7OS Piperazinylmethyl, quinoxaline-carboxamide N/A SIRT1/PGC-1α pathway
10h C22H17FN4O2S 5-Fluoro-1-methylindole, dihydrobenzodioxin 271°C Focal adhesions
10i C21H15N3O3S 5-Methoxyindole, dihydrobenzodioxin 265°C Focal adhesions
10j C22H17N3O3S 5-Methoxy-1-methylindole, dihydrobenzodioxin 238°C Focal adhesions

Key Differences :

  • SRT1720’s imidazo[2,1-b]thiazole core vs. imidazo[2,1-b][1,3,4]thiadiazole in 10h–10j.
  • Functional groups: SRT1720’s quinoxaline-carboxamide and piperazine side chain enable SIRT1 binding, whereas 10h–10j lack these motifs .

Ciprofloxacin Analogs ()

Ciprofloxacin-derived compounds (e.g., 4 , 5 , 8 ) share a piperazine moiety but diverge in core structure and therapeutic application:

Compound Core Structure Key Features Biological Target
SRT1720 Imidazo[2,1-b]thiazole Quinoxaline-carboxamide, piperazine SIRT1/PGC-1α
4 Quinoline-thiadiazole 1,3,4-Thiadiazole, piperazine Antibacterial
8 Quinoline-oxadiazole 1,3,4-Oxadiazole, piperazine Antibacterial

Key Differences :

  • SRT1720’s imidazo[2,1-b]thiazole and quinoxaline-carboxamide are absent in ciprofloxacin analogs.
  • Ciprofloxacin derivatives primarily target bacterial DNA gyrase, unlike SRT1720’s mitochondrial focus .

Functional Analogs (SIRT1 Activators)

Resveratrol vs. SRT1720 ()

Parameter Resveratrol SRT1720
Structure Natural polyphenol (stilbenoid) Synthetic quinoxaline-carboxamide
Potency (EC50) ~50 µM (weak activator) ~0.16 µM (potent activator)
Mechanism Indirect AMPK activation Direct SIRT1/PGC-1α deacetylation
Mitochondrial Effects Delayed (days) Rapid (24 hours)
Controversies Off-target effects Artifacts in Fluor de Lys assays

Key Findings :

  • SRT1720 is 100-fold more potent than resveratrol in SIRT1 activation .
  • Both compounds face criticism: SRT1720’s activity may depend on non-physiological substrates (e.g., Fluor de Lys), raising questions about direct SIRT1 activation .

Isoflavone Derivatives ()

Isoflavones (e.g., daidzein, formononetin) and chromenone derivatives (e.g., DCHC) are natural SIRT1 activators but exhibit lower potency and distinct structural features:

Compound Core Structure Key Features Mitochondrial Effects
SRT1720 Imidazo-thiazole Synthetic, quinoxaline-carboxamide Rapid, SIRT1-dependent
Daidzein Isoflavone Natural, hydroxyl groups Moderate, delayed
DCHC Chromenone Synthetic, dichlorophenyl Moderate, delayed

Key Differences :

  • Natural isoflavones lack the imidazo-thiazole scaffold and show slower mitochondrial effects.
  • SRT1720’s synthetic design enables precise targeting of SIRT1/PGC-1α .

Biological Activity

N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;dihydrochloride, commonly referred to as SRT1720, is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the context of metabolic diseases and cancer. This compound features a complex structure that includes a quinoxaline core, an imidazo-thiazole moiety, and a piperazine group, which contribute to its unique biological properties.

  • Molecular Formula: C25H23N7OS
  • Molecular Weight: 469.56 g/mol
  • CAS Number: 1001645-58-4
  • IUPAC Name: N-{2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}quinoxaline-2-carboxamide

SRT1720 is primarily known as an activator of the NAD(+)-dependent histone deacetylase SIRT1. This activation has implications for various biological processes including metabolism and aging. The compound is believed to enhance the deacetylation of histones and other proteins, which can lead to altered gene expression profiles associated with longevity and metabolic regulation .

Therapeutic Potential

Research indicates that SRT1720 may have beneficial effects in several areas:

  • Metabolic Disorders: SRT1720 has been shown to improve insulin sensitivity and promote mitochondrial biogenesis in skeletal muscle cells. These effects are thought to be mediated through SIRT1 activation, which influences pathways related to energy expenditure and lipid metabolism.
  • Cancer: The compound exhibits anti-cancer properties by inducing apoptosis in cancer cells. Studies have suggested that SRT1720 can inhibit tumor growth by modulating pathways involved in cell cycle regulation and apoptosis .

Case Studies and Research Findings

Several studies have explored the biological activity of SRT1720:

  • Insulin Sensitivity Improvement:
    • A study demonstrated that treatment with SRT1720 improved insulin sensitivity in high-fat diet-induced obesity models. The compound enhanced glucose uptake in skeletal muscle through SIRT1 activation, leading to improved metabolic profiles.
  • Anti-Cancer Activity:
    • In vitro studies indicated that SRT1720 induced apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
  • Neuroprotective Effects:
    • Preliminary research suggests that SRT1720 may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. This could have implications for neurodegenerative diseases such as Alzheimer's.

Data Table: Summary of Biological Activities

Activity AreaEffectMechanismReference
Metabolic DisordersImproved insulin sensitivityActivation of SIRT1
CancerInduction of apoptosisModulation of cell cycle proteins
NeuroprotectionReduced oxidative stressAnti-inflammatory effects

Q & A

Q. What is the primary mechanism of action of SRT1720 in inducing mitochondrial biogenesis?

SRT1720 activates mammalian sirtuin 1 (SIRT1), a NAD⁺-dependent deacetylase, leading to deacetylation of peroxisome proliferator-activated receptor gamma coactivator-1α (PGC-1α). This activates transcriptional programs for mitochondrial biogenesis, evidenced by increased mitochondrial DNA (mtDNA) copy number, elevated expression of respiratory chain subunits (e.g., NDUFB8 and ATP synthase α), and enhanced oxygen consumption rates (QO₂) in renal proximal tubule cells (RPTCs) . The process occurs independently of AMP-activated protein kinase (AMPK) activation .

Q. Which experimental models are commonly used to study SRT1720's effects on mitochondrial function?

Primary cultures of renal proximal tubule cells (RPTCs) are widely employed to assess SRT1720-induced mitochondrial biogenesis. Key methodologies include:

  • Oxidant injury models : Using tert-butyl hydroperoxide (TBHP) to induce oxidative stress, followed by SRT1720 treatment to evaluate mitochondrial recovery .
  • Functional assays : Measurement of ATP levels, mtDNA content (via qPCR), and oxygen consumption rates (using Clark-type electrodes) .
  • Protein analysis : Western blotting for SIRT1, acetylated PGC-1α, and mitochondrial electron transport chain (ETC) subunits .

Q. How does SRT1720 differ structurally and pharmacologically from resveratrol?

SRT1720 is a synthetic small molecule structurally unrelated to resveratrol but exhibits higher potency in SIRT1 activation. Unlike resveratrol, which indirectly activates SIRT1 via allosteric modulation, SRT1720 was initially reported to directly enhance SIRT1 deacetylase activity. However, its mechanism remains debated due to assay artifacts (e.g., Fluor de Lys substrate interference) .

Advanced Research Questions

Q. How can researchers reconcile conflicting findings regarding SRT1720's direct activation of SIRT1?

Discrepancies arise from reliance on non-physiological fluorescent substrates (e.g., Fluor de Lys) in in vitro assays. To address this:

  • Use native peptide substrates (e.g., acetylated PGC-1α peptides) in deacetylation assays .
  • Validate findings with genetic models , such as SIRT1-knockout cells or tissue-specific SIRT1 overexpression .
  • Perform co-crystallization studies to assess direct binding (e.g., PDBID: 4BN5, where SRT1720 co-crystallizes with SIRT1) .

Q. What methodological approaches are critical for evaluating SRT1720's therapeutic potential in mitochondrial dysfunction-related diseases?

  • Time-course experiments : Mitochondrial biogenesis in RPTCs peaks at 24 hours post-SRT1720 treatment, necessitating precise timing for functional assays .
  • In vivo models : Test SRT1720 in disease models (e.g., acute kidney injury or neurodegenerative disorders) using parameters like tissue ATP levels, histopathology, and recovery of mitochondrial ETC activity .
  • Dose-response studies : Optimize concentrations (e.g., 1–10 μM in RPTCs) to avoid off-target effects .

Q. What are the implications of SRT1720's AMPK-independent activity in experimental design?

Unlike other mitochondrial biogenesis inducers (e.g., AICAR), SRT1720 does not require AMPK signaling. Researchers should:

  • Exclude AMPK inhibitors (e.g., Compound C) in mechanistic studies to avoid confounding results .
  • Focus on SIRT1-PGC-1α axis endpoints (e.g., deacetylated PGC-1α levels, mtDNA content) rather than AMPK phosphorylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.